amine](/img/structure/B13306863.png)
[(3-Methoxyphenyl)methyl](pentyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)methylamine is an organic compound with the molecular formula C13H21NO It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group at the 3-position and a pentyl group at the amine nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methylamine typically involves the reaction of 3-methoxybenzyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (3-Methoxyphenyl)methylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: 3-Hydroxyphenylmethyl(pentyl)amine
Reduction: (3-Methoxyphenyl)methylamine
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Aplicaciones Científicas De Investigación
(3-Methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-Methoxyphenyl)methylamine involves its interaction with various molecular targets, including neurotransmitter receptors. The compound can act as an agonist or antagonist, depending on the receptor type. It may also influence the release and uptake of neurotransmitters, thereby modulating synaptic transmission.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: The parent compound, which lacks the methoxy and pentyl substitutions.
3-Methoxyphenethylamine: Similar structure but lacks the pentyl group.
N-Pentylphenethylamine: Similar structure but lacks the methoxy group.
Uniqueness
(3-Methoxyphenyl)methylamine is unique due to the presence of both the methoxy and pentyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
N-[(3-methoxyphenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-9-14-11-12-7-6-8-13(10-12)15-2/h6-8,10,14H,3-5,9,11H2,1-2H3 |
Clave InChI |
RETXYKQOGVHOAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNCC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)
![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
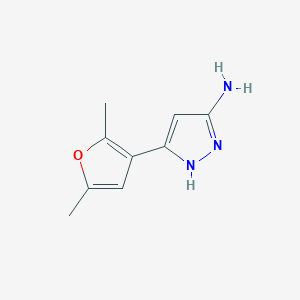
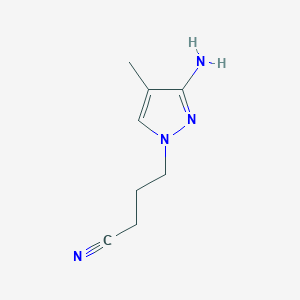
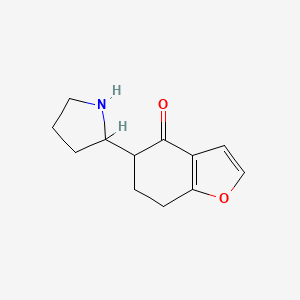
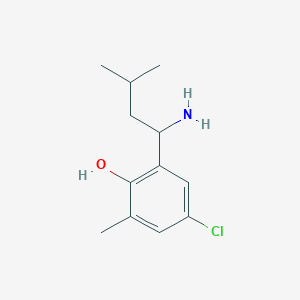
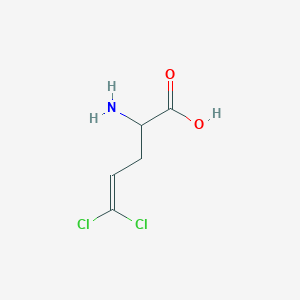

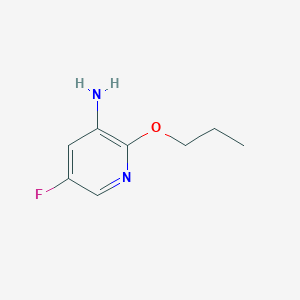
![6-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13306836.png)
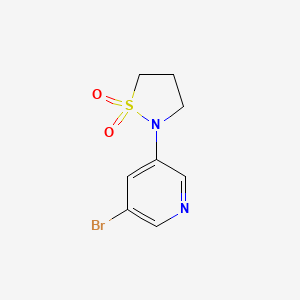
![3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)
